3,17-Dihydroxypregnan-20-one
Description
3,17-Dihydroxypregnan-20-one (C₂₁H₃₄O₃, molecular weight: 334.500) is a pregnane-derived steroid characterized by hydroxyl groups at positions 3 and 17 and a ketone at position 20 . It exists in stereoisomeric forms, such as (3α,5α)- and (3β,5β)-configurations, which influence its biological activity . Key synonyms include 17-Hydroxypregnanolone and 3α,17α-Dihydroxy-5α-pregnan-20-one .
This compound is a metabolite of interest in human male reproductive health, particularly in conditions like adrenocortical carcinoma, castration-resistant prostate cancer, and androgen biosynthesis during puberty . Its role in urinary steroid profiling underscores its diagnostic relevance .
Properties
IUPAC Name |
1-(3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h14-18,23-24H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQDFQLSEHWIRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871774 | |
| Record name | 3,17-Dihydroxypregnan-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,17-Dihydroxypregnan-20-one typically involves multiple steps, starting from readily available steroid precursors. One common method includes the hydroxylation of pregnane derivatives at specific positions using reagents such as osmium tetroxide or selenium dioxide. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure selective hydroxylation .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced purification techniques such as chromatography to isolate the desired compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: 3,17-Dihydroxypregnan-20-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group at the 20th position can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acid chlorides or alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
3,17-Dihydroxypregnan-20-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: It serves as a model compound for studying steroid metabolism and enzyme interactions.
Medicine: Research has explored its potential therapeutic effects, particularly in the modulation of hormonal pathways.
Mechanism of Action
The mechanism of action of 3,17-Dihydroxypregnan-20-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of enzymes involved in steroid metabolism and influence receptor-mediated signaling pathways. For example, it may act as a positive allosteric modulator of gamma-aminobutyric acid type A (GABA A) receptors, enhancing inhibitory neurotransmission .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Differences
The table below summarizes key structural features and applications of 3,17-Dihydroxypregnan-20-one and related pregnane derivatives:
Key Observations:
- Hydroxylation Patterns : Additional hydroxyl groups (e.g., at positions 21 or 11) enhance polarity, affecting solubility and receptor binding. For instance, tetrahydrocortisol (21-OH) is water-soluble and critical in cortisol metabolism , whereas this compound’s lack of 21-OH limits its role in glucocorticoid pathways.
- Keto Groups : The 3,11-diketo derivative () replaces hydroxyls with ketones, altering enzymatic interactions. This modification is exploited in synthesizing corticosteroids with anti-inflammatory properties .
- Stereochemistry : The 5α-configuration in this compound enhances metabolic stability compared to 5β-isomers, which are more rapidly excreted .
(a) Metabolic Roles
- This compound : Linked to testosterone biosynthesis and androgen receptor modulation . Elevated levels correlate with prostate cancer progression .
- Allo-tetrahydro-compound S: A downstream metabolite in 17α-hydroxypregnenolone metabolism, indicating its role in adrenal steroidogenesis .
- Tetrahydrocortisol : A major cortisol metabolite, used to assess adrenal function and stress response .
Research Findings and Clinical Relevance
- This compound: Studies by Auchus (2004) and Arlt (2011) highlight its dysregulation in adrenocortical carcinoma and utility in urinary steroid profiling .
- 3,11-Diketo-17,20-dihydroxypregnane : Synthesized as a precursor for anti-inflammatory steroids; its melting point (186–187°C) and optical activity ([α]D = +47°) are critical for purification .
- Tetrahydrocortisol: Elevated levels in urine indicate hypercortisolism, aiding in diagnosing Cushing’s syndrome .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
